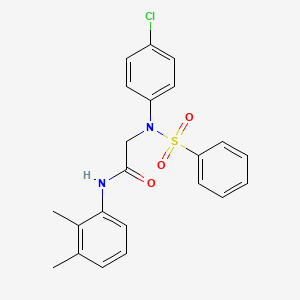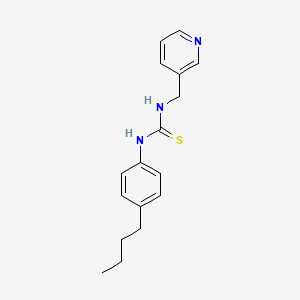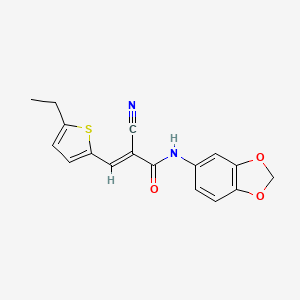
N~2~-(4-chlorophenyl)-N~1~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinamide is a chemical compound with potential significance in various fields of chemistry and materials science. This compound is part of a broader class of chemicals that have been studied for their molecular and electronic structures, kinetic properties, and potential applications in different domains.
Synthesis Analysis
The synthesis of structurally similar compounds involves complex chemical interactions and processes. For example, Rublova et al. (2017) discussed the synthesis of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which shares some structural similarities with the compound (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is usually characterized using techniques like X-ray crystallography and quantum chemical calculations. For instance, studies on related compounds, such as substituted tetrazole derivatives, provide insights into the crystallographic and molecular docking studies, which are crucial for understanding the molecular structure (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are often explored through experimental and theoretical studies. Eren et al. (2019) examined a disulfonimide derivative, which shows how molecular properties can be determined through spectroscopic characterization and density functional theory (DFT) calculations (Eren, Ünal, & Ozdemir-Kocak, 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are vital for understanding a compound's behavior in different environments. The synthesis and characterization of similar compounds provide insights into these properties, as demonstrated by Apostol (2021) in their work on 4-benzyl-1,3-oxazole derivatives (Apostol, 2021).
Chemical Properties Analysis
Chemical properties like reactivity, bonding characteristics, and interaction with other compounds are essential for the application of the compound in various fields. The study of similar compounds, like N-phenylsulfonyl-N-o-chlorophenylmethacrylamide, provides valuable insights into these aspects (Shiraga, Iwamoto, & Kashino, 1995).
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research in chemical synthesis explores the reactions of compounds with sulfonyl chloride groups, yielding various sulfonamides with potential pharmacological properties. For instance, Cremlyn and Nunes (1987) detailed reactions involving N-phenylmaltimide with chlorosulfonic acid, producing sulfonyl chlorides and sulfonamides, highlighting the reactivity and synthetic utility of these groups in producing novel chemical entities (Cremlyn & Nunes, 1987).
Biological Evaluation and Molecular Docking
The synthesis and biological evaluation of benzenesulfonamide derivatives have been explored, with some derivatives exhibiting significant in vitro antitumor activity. Fahim and Shalaby (2019) discussed the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives, including molecular docking and DFT calculations to assess their interactions against target proteins, demonstrating the therapeutic potential of sulfonamide derivatives (Fahim & Shalaby, 2019).
Structural Analysis and Conformation
Studies on the structural analysis of arylsulfonamides, such as those by Fernandes et al. (2011), have shown how chloro substitutions impact molecular conformation and crystal assembly. These insights are crucial for understanding drug-receptor interactions and designing molecules with desired biological properties (Fernandes et al., 2011).
Novel Nonpeptide Inhibitors
Research on 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives as nonpeptide inhibitors for specific enzymes, such as human heart chymase, provides an example of how these compounds' structural features are tailored for selective inhibition. Niwata et al. (1997) highlighted the importance of specific moieties for activity and selectivity, underlining the relevance of detailed chemical structure in therapeutic applications (Niwata et al., 1997).
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-7-6-10-21(17(16)2)24-22(26)15-25(19-13-11-18(23)12-14-19)29(27,28)20-8-4-3-5-9-20/h3-14H,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDGJCQNDIFAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)
![dimethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4582986.png)


![N-[4-(4-bromophenyl)-3-(2-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B4583023.png)
![2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4583027.png)
![1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4583035.png)
![1-(2,6-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4583046.png)
![4-methyl-N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4583050.png)
![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583075.png)
![(2-chlorobenzylidene)(4-{4-[(2-chlorobenzylidene)amino]benzyl}phenyl)amine](/img/structure/B4583079.png)
![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)